3,5-Dimethylcyclohex-3-ene-1-carboxylic acid
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Overview
Description
3,5-Dimethylcyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C9H14O2. It is a derivative of cyclohexene, characterized by the presence of two methyl groups at the 3rd and 5th positions and a carboxylic acid group at the 1st position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylcyclohex-3-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H3PO2) under reflux in 1-propanol . This reaction yields the desired cyclohexene derivative, which can then be further processed to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to halogenated derivatives or other functionalized compounds.
Scientific Research Applications
3,5-Dimethylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of 3,5-Dimethylcyclohex-3-ene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-carboxylic acid: This compound lacks the methyl groups present in 3,5-Dimethylcyclohex-3-ene-1-carboxylic acid, resulting in different chemical properties and reactivity.
2,4-Dimethylcyclohex-3-ene-1-carboxylic acid: Similar in structure but with methyl groups at different positions, leading to variations in steric and electronic effects.
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Properties
CAS No. |
773870-02-3 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3,5-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3,6,8H,4-5H2,1-2H3,(H,10,11) |
InChI Key |
JNFCNFSDEGSSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(=C1)C)C(=O)O |
Origin of Product |
United States |
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